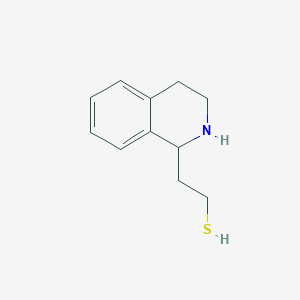
2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)ethane-1-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)ethane-1-thiol is a compound that belongs to the class of tetrahydroisoquinolines Tetrahydroisoquinolines are a significant group of compounds due to their presence in various natural products and their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)ethane-1-thiol can be achieved through several synthetic routes. One common method involves the N-alkylation of benzyl amines with halo acetophenones . Another approach is the multicomponent reaction involving the C(1)-functionalization of tetrahydroisoquinolines . This method is advantageous due to its ability to generate molecular diversity and complexity, improving atom economy, selectivity, and yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthetic methodologies are often employed to enhance the efficiency and environmental friendliness of the production process .
化学反应分析
Types of Reactions
2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)ethane-1-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the thiol group and the tetrahydroisoquinoline scaffold.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidants like hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP) for oxidation reactions . Reduction reactions often involve the use of reducing agents such as sodium borohydride (NaBH₄). Substitution reactions can be facilitated by nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce the corresponding alcohols or amines .
科学研究应用
2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)ethane-1-thiol has several scientific research applications:
作用机制
The mechanism of action of 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)ethane-1-thiol involves its interaction with molecular targets and pathways within biological systems. The compound can form iminium ions through reactions with aldehydes, ketones, or imines, which can then isomerize to more stable forms . These interactions can modulate various biological processes, contributing to the compound’s observed effects.
相似化合物的比较
2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)ethane-1-thiol can be compared with other tetrahydroisoquinoline derivatives:
1,2,3,4-Tetrahydroisoquinoline: This parent compound forms the basis for many derivatives, including this compound.
N-Benzyl Tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)acetic acid hydrochloride: Another derivative with significant biological activities.
The uniqueness of this compound lies in its thiol group, which imparts distinct chemical reactivity and potential biological activities.
属性
CAS 编号 |
61014-37-7 |
|---|---|
分子式 |
C11H15NS |
分子量 |
193.31 g/mol |
IUPAC 名称 |
2-(1,2,3,4-tetrahydroisoquinolin-1-yl)ethanethiol |
InChI |
InChI=1S/C11H15NS/c13-8-6-11-10-4-2-1-3-9(10)5-7-12-11/h1-4,11-13H,5-8H2 |
InChI 键 |
BTZRRBNQWLWEPY-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(C2=CC=CC=C21)CCS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


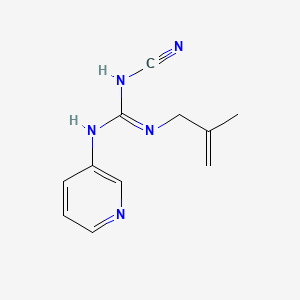

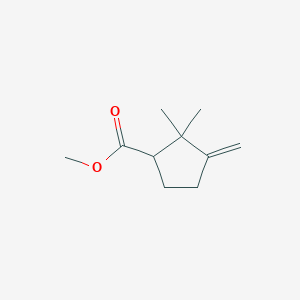
![{3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene](/img/structure/B14618987.png)
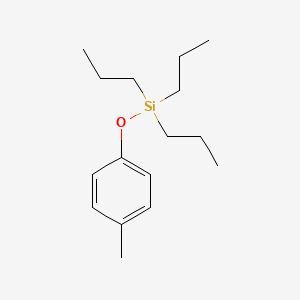
![2-[3-(2-Hydroxy-5-methoxyphenyl)acryloyl]benzoic acid](/img/structure/B14618995.png)
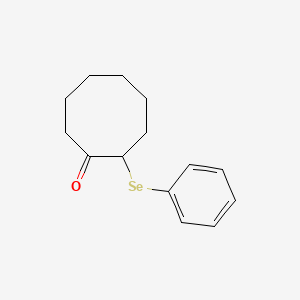
![6-(Methylsulfanyl)-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14619017.png)
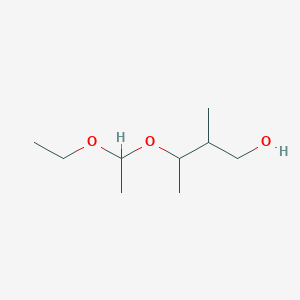
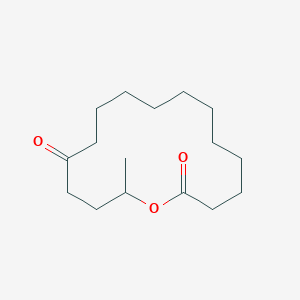

![[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol](/img/structure/B14619030.png)
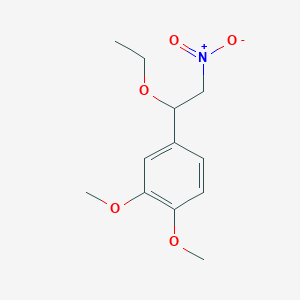
![3-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal](/img/structure/B14619037.png)
